5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-chloropyrimidine with 1-(2,5-dimethylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents such as ethanol or DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 5-bromo-2,4-dichloropyrimidine
- 2,4-diamino-5-chloropyrimidine
Uniqueness
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4/c1-12-3-4-13(2)15(9-12)20-5-7-21(8-6-20)16-18-10-14(17)11-19-16/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGFMLMQBBCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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